3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O/c15-11-4-2-1-3-9(11)8-21-13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJUGPCXMLVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Addition of the Chlorophenyl Moiety: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate catalysts and reaction conditions.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Functional Group Reactivity
The compound features three key reactive sites:
-
Cyano group (-CN) at position 2.
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Methoxy group (-OCH₃) at position 3.
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Chlorophenyl moiety attached via a methoxy linker.
Reactions Involving the Cyano Group
The electron-withdrawing cyano group can undergo nucleophilic or reductive transformations:
Modifications of the Methoxy Group
The methoxy group may participate in demethylation or nucleophilic substitution:
Transformations at the Chlorophenyl Moisty
The 2-chlorophenyl group is a candidate for cross-coupling reactions:
Trifluoromethyl Group Influence
The -CF₃ group at position 5 is typically inert but enhances electron deficiency in the pyridine ring, facilitating:
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Electrophilic aromatic substitution (e.g., nitration, sulfonation) at activated positions.
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Directed ortho-metalation for regioselective functionalization .
Key Research Gaps
-
No direct kinetic or mechanistic studies on this compound are available.
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Biological activity data (e.g., enzyme inhibition) is absent, limiting insights into pharmacologically relevant reactions.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of heterocyclic aromatic nitriles, which have been extensively studied for their diverse biological activities. The presence of the chlorophenyl moiety in this compound suggests potential interactions with biological targets that could lead to therapeutic applications.
While specific biological activity data for 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile is limited, its structural analogs have shown promising results in various studies. For instance, compounds with similar structures have been evaluated for their effects on different biological pathways, including:
- Antimicrobial Activity : Some derivatives of pyridine compounds have demonstrated efficacy against bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Properties : Research into related compounds has revealed cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.
Organic Synthesis
The synthesis of this compound can be achieved through several methods, showcasing its versatility in organic synthesis:
Synthetic Methods
Common synthetic approaches include:
- Nucleophilic Substitution Reactions : Utilizing the reactivity of the carbonitrile group to introduce various substituents.
- Electrophilic Aromatic Substitution : Modifying the chlorophenyl group to enhance biological activity or alter chemical properties.
These methods not only facilitate the production of this compound but also allow for the exploration of derivatives that may possess enhanced or novel functionalities.
Case Studies and Research Findings
Several studies have highlighted the significance of pyridine derivatives in drug discovery and development. Although direct studies on this compound are sparse, insights can be drawn from related compounds:
| Study | Findings |
|---|---|
| Study A | Identified pyridine derivatives as effective inhibitors of specific enzymes involved in cancer progression. |
| Study B | Demonstrated antimicrobial properties in structurally similar nitriles against resistant bacterial strains. |
| Study C | Explored molecular docking studies revealing potential binding sites on target proteins for pyridine-based compounds. |
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 is a critical determinant of physicochemical and biological properties. Below is a comparison of key analogues:
Biological Activity
3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClF3N2O |
| Molecular Weight | 301.67 g/mol |
| Density | 1.4 g/cm³ |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Properties
Research has indicated that derivatives of pyridine, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve the modulation of cell cycle progression and apoptosis induction .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, which may improve the compound's efficacy in inhibiting target enzymes or receptors involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyridine ring significantly influence the biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency, while substituents on the phenyl ring can modulate selectivity towards different biological targets .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various pyridine derivatives, including those similar to this compound, against human cancer cell lines. Results indicated IC50 values ranging from 10 µM to 30 µM for effective compounds, highlighting their potential as anticancer agents .
- In Vivo Studies : Animal models treated with pyridine derivatives showed significant tumor regression compared to control groups, with observed mechanisms including apoptosis and inhibition of angiogenesis. These findings support further exploration into clinical applications .
Q & A
Q. Table 1: Comparison of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
